![molecular formula C5H11NS B6173829 (3S)-3-(methylsulfanyl)pyrrolidine CAS No. 1638784-51-6](/img/no-structure.png)
(3S)-3-(methylsulfanyl)pyrrolidine
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Overview
Description
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as “ammoniacal, fishy, shellfish-like” .
Synthesis Analysis
Pyrrolidine can be prepared through various synthetic routes. One common method is the reduction of pyrrole, which involves converting the nitrogen atom in pyrrole to an amine group . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety .Molecular Structure Analysis
Pyrrolidine is a five-membered heterocyclic ring with one nitrogen atom . It is a cyclic secondary amine, also classified as a saturated heterocycle .Chemical Reactions Analysis
Pyrrolidine can undergo various chemical reactions, including nucleophilic substitution . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of resulting pyrroline produced the pyrolinium moiety .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid with a fishy odor . It has a boiling point of 87-88°C and a melting point of -63 to -65°C . Its density is 0.866 g/cm³ at 20°C . It is soluble in water and miscible with most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(methylsulfanyl)pyrrolidine involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylthiopyrrolidine", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Deprotonation of 2-methylthiopyrrolidine with sodium hydride (NaH) in dry dimethylformamide (DMF) to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide (CH3I) to form the N-methylthio derivative.", "Step 3: Treatment of the N-methylthio derivative with hydrochloric acid (HCl) to remove the sulfur atom and form the N-methylpyrrolidine hydrochloride salt.", "Step 4: Neutralization of the N-methylpyrrolidine hydrochloride salt with sodium hydroxide (NaOH) to form the free base.", "Step 5: Conversion of the free base to the desired (3S)-3-(methylsulfanyl)pyrrolidine by reaction with methyl iodide (CH3I) in the presence of sodium chloride (NaCl) and ethyl acetate (EtOAc) as a solvent.", "Step 6: Purification of the product by extraction with water (H2O) and drying over anhydrous sodium sulfate (Na2SO4)." ] } | |
CAS RN |
1638784-51-6 |
Product Name |
(3S)-3-(methylsulfanyl)pyrrolidine |
Molecular Formula |
C5H11NS |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
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